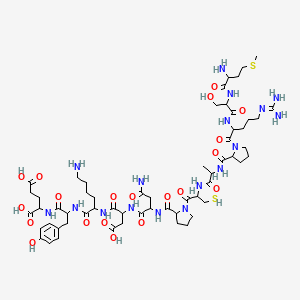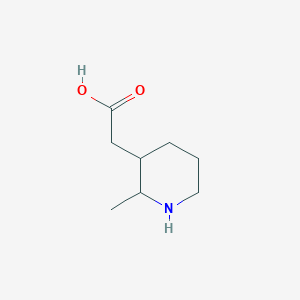
N-L-Alanyl-L-glutamic Acid Bis(1,1-dimethylethyl) Ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-L-Alanyl-L-glutamic Acid Bis(1,1-dimethylethyl) Ester is a chemical compound that belongs to the class of amino acid derivatives It is characterized by the presence of an alanyl group and a glutamic acid moiety, both esterified with tert-butyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-L-Alanyl-L-glutamic Acid Bis(1,1-dimethylethyl) Ester typically involves the esterification of N-L-alanine and L-glutamic acid with tert-butyl chloroformate. The reaction is carried out under basic conditions to facilitate the formation of the ester bonds. The general steps are as follows:
Esterification: N-L-alanine and L-glutamic acid are reacted with tert-butyl chloroformate in the presence of a base such as triethylamine.
Condensation: The resulting esters are then condensed under alkaline conditions to form this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
N-L-Alanyl-L-glutamic Acid Bis(1,1-dimethylethyl) Ester can undergo various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.
Oxidation: The compound can be oxidized to form different oxidation products, depending on the reagents and conditions used.
Substitution: The tert-butyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Substitution: Nucleophiles such as amines or alcohols.
Major Products Formed
Hydrolysis: L-alanine and L-glutamic acid.
Oxidation: Various oxidation products depending on the specific conditions.
Substitution: Compounds with substituted functional groups replacing the tert-butyl groups.
科学的研究の応用
N-L-Alanyl-L-glutamic Acid Bis(1,1-dimethylethyl) Ester has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of peptides and other complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials
作用機序
The mechanism of action of N-L-Alanyl-L-glutamic Acid Bis(1,1-dimethylethyl) Ester involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes involved in peptide synthesis and modification. It may also interact with receptors or other proteins, influencing various biochemical processes.
類似化合物との比較
Similar Compounds
- N-L-Alanyl-L-glutamic Acid Bis(benzyl) Ester
- L-Alanyl-L-glutamine
- N-(β-d-Deoxyfructos-1-yl)-L-glutamic Acid
Uniqueness
N-L-Alanyl-L-glutamic Acid Bis(1,1-dimethylethyl) Ester is unique due to its specific esterification with tert-butyl groups, which can influence its chemical stability and reactivity. This makes it distinct from other similar compounds that may have different ester groups or functional modifications .
特性
分子式 |
C16H30N2O5 |
|---|---|
分子量 |
330.42 g/mol |
IUPAC名 |
ditert-butyl 2-(2-aminopropanoylamino)pentanedioate |
InChI |
InChI=1S/C16H30N2O5/c1-10(17)13(20)18-11(14(21)23-16(5,6)7)8-9-12(19)22-15(2,3)4/h10-11H,8-9,17H2,1-7H3,(H,18,20) |
InChIキー |
ASHMKWFZVCYOSU-UHFFFAOYSA-N |
正規SMILES |
CC(C(=O)NC(CCC(=O)OC(C)(C)C)C(=O)OC(C)(C)C)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



amine](/img/structure/B12108302.png)

![2-[(2-acetamido-3-phenylpropanoyl)amino]-3-(1H-indol-3-yl)propanoic acid](/img/structure/B12108314.png)



![Glycine, n-[(1,1-dimethylethoxy)carbonyl]-l-alanyl-, methyl ester](/img/structure/B12108332.png)
![N-[3-(aminomethyl)phenyl]-4-methylpiperazine-1-carboxamide](/img/structure/B12108333.png)



![1-Piperidineethanol, 2-methyl-alpha-[(methylamino)methyl]-](/img/structure/B12108364.png)
![8-Hydroxy-5,5,7,8-tetramethyl-2,6,10-trioxa-15-azatetracyclo[10.5.1.04,7.015,18]octadec-12-ene-3,9-dione](/img/structure/B12108374.png)
